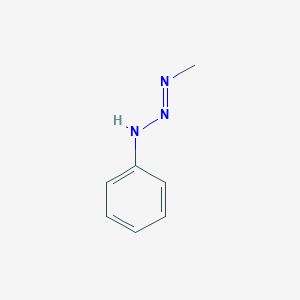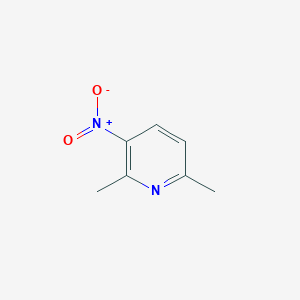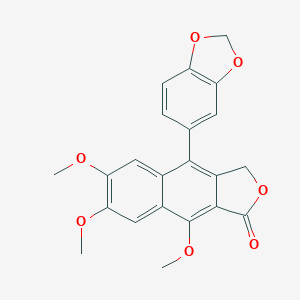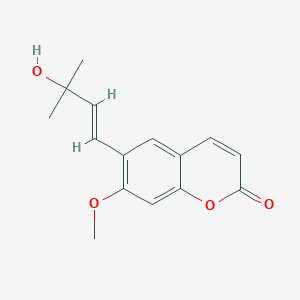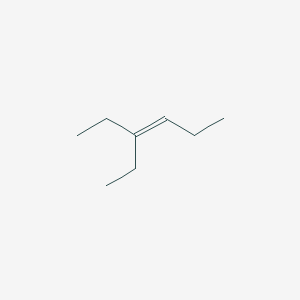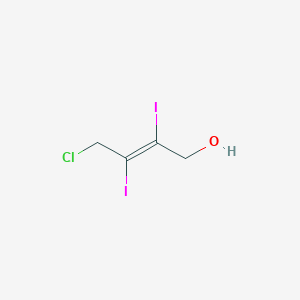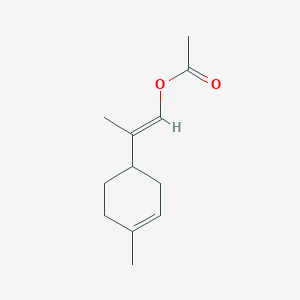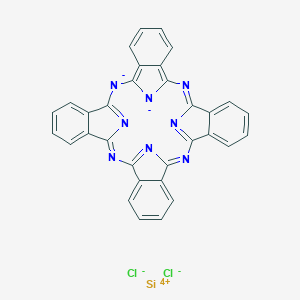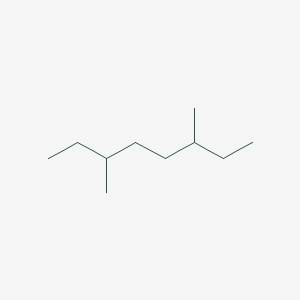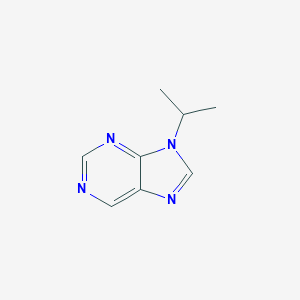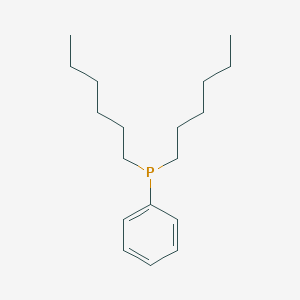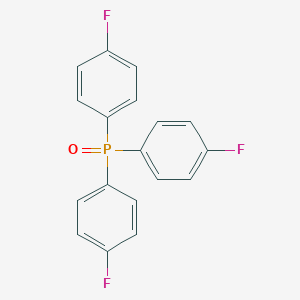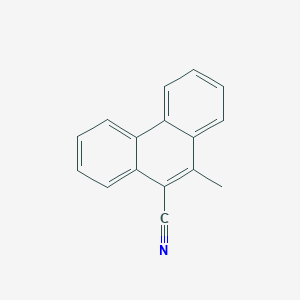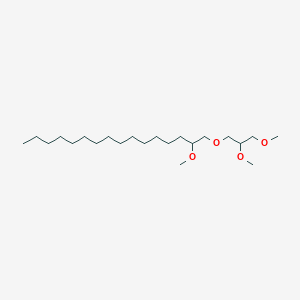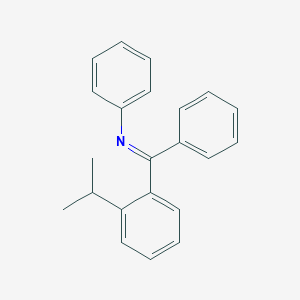
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine, also known as DPI, is a compound that has been used in scientific research for several decades. It is a highly potent and selective inhibitor of protein kinase C (PKC), an important enzyme involved in various cellular processes. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine is a potent and selective inhibitor of PKC. It binds to the catalytic domain of PKC and prevents its activation by phosphorylation. This leads to a decrease in PKC activity and downstream signaling pathways. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Effets Biochimiques Et Physiologiques
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells and induces apoptosis by activating caspases. It also inhibits the production of inflammatory cytokines and chemokines by inhibiting the activation of NF-κB. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain. It has also been shown to improve insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has several advantages for lab experiments. It is a highly potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in disease pathogenesis. It is also relatively easy to synthesize and has a high yield. However, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has some limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. It also has low solubility in aqueous solutions, making it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for the use of N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine in scientific research. One potential application is in the development of PKC inhibitors for the treatment of cancer and other diseases. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could serve as a lead compound for the development of more potent and selective PKC inhibitors. Another potential application is in the study of the role of PKC in neurodegenerative diseases such as Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used to study the effects of PKC inhibition on cognitive function and neuronal survival. Finally, N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine could be used in the development of new therapies for diabetes and other metabolic diseases by improving insulin sensitivity and glucose uptake.
Méthodes De Synthèse
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine can be synthesized by reacting 2-propan-2-ylbenzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of PKC has been linked to various diseases such as cancer, diabetes, and Alzheimer's disease. N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine has been shown to inhibit PKC activity in vitro and in vivo, making it a valuable tool for studying the role of PKC in disease pathogenesis.
Propriétés
Numéro CAS |
19103-10-7 |
|---|---|
Nom du produit |
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine |
Formule moléculaire |
C22H21N |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N,1-diphenyl-1-(2-propan-2-ylphenyl)methanimine |
InChI |
InChI=1S/C22H21N/c1-17(2)20-15-9-10-16-21(20)22(18-11-5-3-6-12-18)23-19-13-7-4-8-14-19/h3-17H,1-2H3 |
Clé InChI |
LMSDXYUNBIPAPO-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=CC=C1C(=NC2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
N-[[2-(1-Methylethyl)phenyl]phenylmethylene]benzenamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



